molecular formula C19H20N2O4 B4994312 3-[(4-Methoxybenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[(4-Methoxybenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4994312
M. Wt: 340.4 g/mol
InChI Key: ILRGRGOBNILXEQ-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxybenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with aromatic amines, followed by cyclization. One common method includes the reaction between maleic anhydride and 4-methoxybenzylamine, which leads to the formation of an intermediate. This intermediate undergoes cyclization to yield the desired pyrrolidine-2,5-dione derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxybenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

3-[(4-Methoxybenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxybenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of methoxy groups enhances its binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethoxyphenyl)-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole

Uniqueness

3-[(4-Methoxybenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxybenzyl and methoxyphenyl groups enhances its stability and reactivity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-7-3-13(4-8-15)12-20-17-11-18(22)21(19(17)23)14-5-9-16(25-2)10-6-14/h3-10,17,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRGRGOBNILXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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